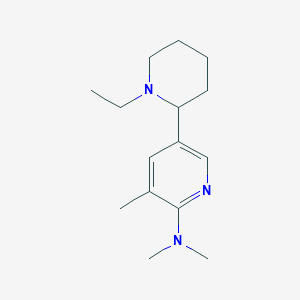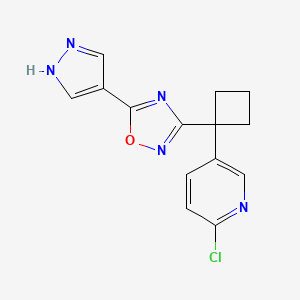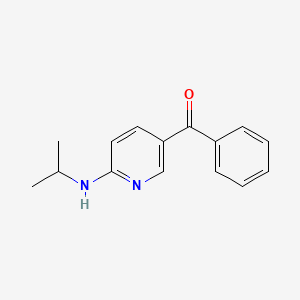
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of aromatic ketones It features a pyridine ring substituted with an isopropylamino group at the 6-position and a phenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone typically involves the condensation of an appropriate pyridine derivative with an isopropylamine and a phenylmethanone precursor. One common method involves the use of β-enaminones, which are prepared by the condensation of aryl/heteroaryl methyl ketones with dimethylformamide dimethylacetal (DMA-DMF) under reflux conditions . The β-enaminones are then reacted with ammonium acetate in the presence of a Lewis acid catalyst, such as CeCl3·7H2O–NaI, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-3-yl-methanones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Pyridin-3-yl-methanones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(pyridin-3-yl)methanone: Lacks the isopropylamino group, making it less sterically hindered.
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: Contains a phenoxy group instead of an isopropylamino group.
Uniqueness
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the isopropylamino group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
phenyl-[6-(propan-2-ylamino)pyridin-3-yl]methanone |
InChI |
InChI=1S/C15H16N2O/c1-11(2)17-14-9-8-13(10-16-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,17) |
Clave InChI |
TVTHUHDKKKOYHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
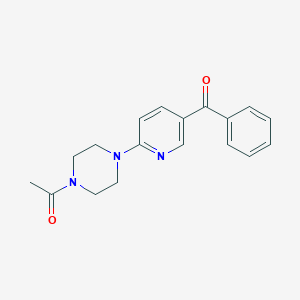
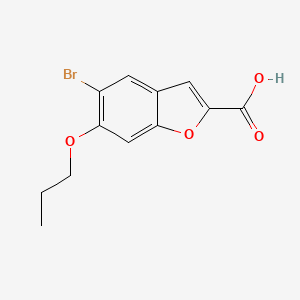


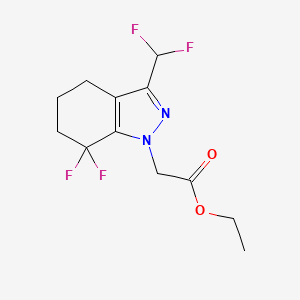
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)



![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
